![molecular formula C18H20N2O2S2 B2372281 N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-71-3](/img/structure/B2372281.png)
N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a compound with the molecular formula C20H24N2O2S2 and a molecular weight of 388.54. It is a thiophene-based analog, which is a class of compounds that have been of great interest in medicinal chemistry and material science due to their wide range of therapeutic properties .
Synthesis Analysis
Thiophene derivatives are typically synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is derived from this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative . For example, the Gewald reaction is a typical method for synthesizing aminothiophene derivatives .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have been investigated for their antimicrobial properties. A study highlighted the synthesis and biological evaluation of thiophene carboxamide derivatives, showing significant antibacterial and antifungal activities. These compounds were tested against a panel of microbial strains, demonstrating their potential as lead compounds for the development of new antimicrobial agents (Vasu et al., 2003).
Anticancer Properties
Research on thiophene derivatives also extends to their anticancer activities. Compounds structurally related to thiophene carboxamides have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These studies have identified compounds with potent cytotoxicity against various cancer cell lines, highlighting the potential of thiophene derivatives in cancer therapy. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity, underscoring the therapeutic potential of thiophene carboxamide derivatives in cancer treatment (Deady et al., 2005).
Chemical Synthesis and Material Science Applications
Thiophene derivatives have also been explored for their applications in chemical synthesis and material science. The preparation and reactions of various thiophene derivatives have led to the development of novel compounds with potential applications in organic synthesis, materials science, and as intermediates in the synthesis of more complex molecules. For instance, the preparation of 1,4,2-dithiazolium salts from thiophene derivatives outlines a methodology for synthesizing compounds that could have applications in materials science and as precursors for further chemical transformations (Yonemoto et al., 1992).
Direcciones Futuras
Thiophene-based analogs, including “N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”, continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .
Propiedades
IUPAC Name |
N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-19-17(22)16-13-8-5-9-14(13)24-18(16)20-15(21)10-11-23-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGVPNLMLGDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)
![3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride](/img/structure/B2372201.png)
![3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2372202.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2372205.png)
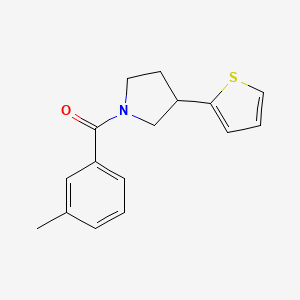
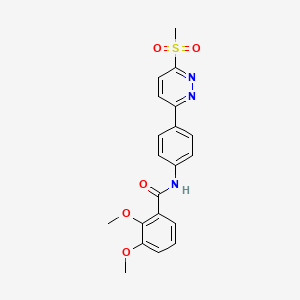

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

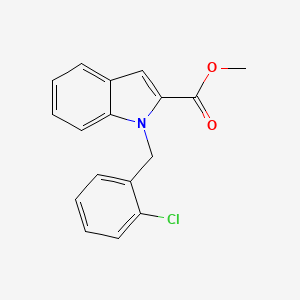
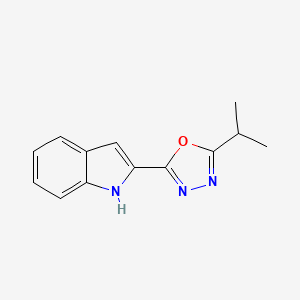
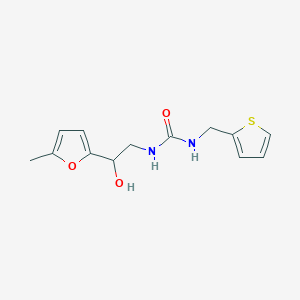
![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)